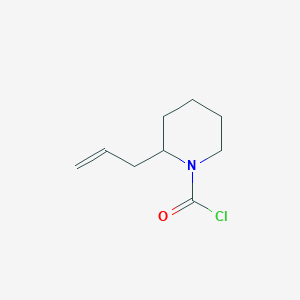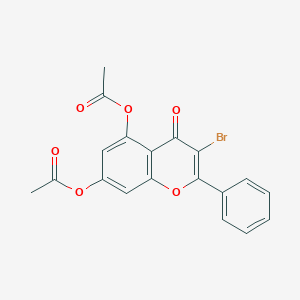
1-Piperidinecarbonyl chloride, 2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarbonyl chloride, 2-(2-propenyl)- is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its reactivity due to the presence of both a carbonyl chloride group and an allyl group, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Analyse Des Réactions Chimiques
1-Piperidinecarbonyl chloride, 2-(2-propenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The allyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Piperidinecarbonyl chloride, 2-(2-propenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Piperidinecarbonyl chloride, 2-(2-propenyl)- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The allyl group can undergo addition reactions, further expanding the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
1-Piperidinecarbonyl chloride, 2-(2-propenyl)- can be compared with other similar compounds, such as:
1-Piperidinecarbonyl chloride: Lacks the allyl group, making it less versatile in addition reactions.
2-(2-Propenyl)-1-piperidinecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, altering its reactivity and applications.
N-Chloroformylpiperidine: Similar structure but without the allyl group, limiting its use in certain synthetic pathways.
The presence of both the carbonyl chloride and allyl groups in 1-Piperidinecarbonyl chloride, 2-(2-propenyl)- makes it unique and highly valuable in various chemical transformations .
Propriétés
Numéro CAS |
705282-43-5 |
|---|---|
Formule moléculaire |
C9H14ClNO |
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
2-prop-2-enylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H14ClNO/c1-2-5-8-6-3-4-7-11(8)9(10)12/h2,8H,1,3-7H2 |
Clé InChI |
VMSCDFYEVPNWSH-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCCCN1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)

![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)


![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)
![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
